molecular formula C6H7ClN2O2S B2664706 2-Amino-5-methylpyridine-3-sulfonyl chloride CAS No. 162010-70-0

2-Amino-5-methylpyridine-3-sulfonyl chloride

Cat. No. B2664706
Key on ui cas rn: 162010-70-0
M. Wt: 206.64
InChI Key: XMUBHWHROWEFIA-UHFFFAOYSA-N
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Patent
US05378704

Procedure details

Solid 2-amino-5-picoline (10.8 g, 0.10 mol) was added portionwise to chlorosulfonic acid (66 mL, 1.0 mol) at ambient temperature over 5 minutes. When the addition was complete, the mixture was warmed to 140° C. and stirred at that temperature for 2 hours. During the heating period gas evolution was initially rapid and ceased completely after 2 hours. The mixture was then cooled to room temperature and poured onto 2 liters of ice. Solid sodium bicarbonate was added to the resulting solution to adjust the pH to about 7.0. The solid product that precipitated was collected and rinsed with a small amount of cold ethanol. The solid was then dissolved in one liter of hot chloroform, the resulting solution was dried (magnesium sulfate), and the solution was concentrated to a volume of about 100 mL. The solid product that formed was collected, the mother liquor was concentrated to 20 mL and a second crop was collected. The solid products were combined to give the title compound (14.4 g, 70 %); m.p. 16°-166° C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 L
Type
solvent
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.[Cl:9][S:10](O)(=[O:12])=[O:11].C(=O)(O)[O-].[Na+]>>[NH2:1][C:2]1[C:7]([S:10]([Cl:9])(=[O:12])=[O:11])=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
NC1=NC=C(C=C1)C
Name
Quantity
66 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
ice
Quantity
2 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
WAIT
Type
WAIT
Details
ceased completely after 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solid product that precipitated
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
rinsed with a small amount of cold ethanol
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in one liter of hot chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resulting solution was dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to a volume of about 100 mL
CUSTOM
Type
CUSTOM
Details
The solid product that formed
CUSTOM
Type
CUSTOM
Details
was collected
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated to 20 mL
CUSTOM
Type
CUSTOM
Details
a second crop was collected

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC=C(C=C1S(=O)(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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